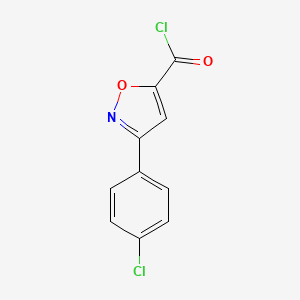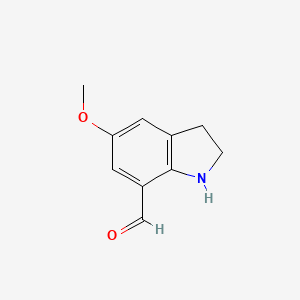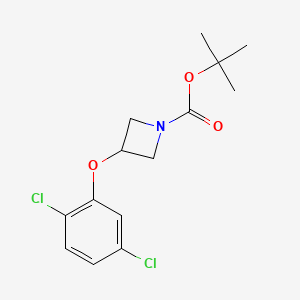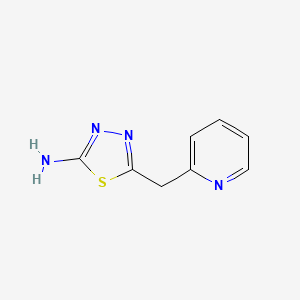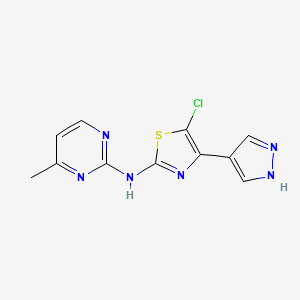
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a pyrimidinyl group, a pyrazolyl group, and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via the reaction of hydrazines with 1,3-diketones.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Chlorination: The final step involves the chlorination of the compound using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
科学的研究の応用
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for various scientific research applications.
特性
分子式 |
C11H9ClN6S |
|---|---|
分子量 |
292.75 g/mol |
IUPAC名 |
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9ClN6S/c1-6-2-3-13-10(16-6)18-11-17-8(9(12)19-11)7-4-14-15-5-7/h2-5H,1H3,(H,14,15)(H,13,16,17,18) |
InChIキー |
ZTABEYOTBMDDML-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)Cl)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
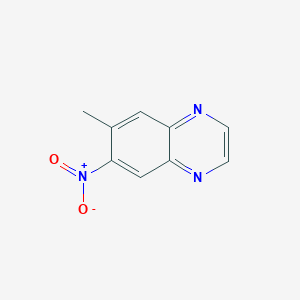

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)

